molecular formula C29H28N2 B1357285 3-Phenyl-1-trityl-piperazine CAS No. 912763-28-1

3-Phenyl-1-trityl-piperazine

Cat. No.: B1357285
CAS No.: 912763-28-1
M. Wt: 404.5 g/mol
InChI Key: KAYYXDPIMIYMRS-UHFFFAOYSA-N
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Description

3-Phenyl-1-trityl-piperazine is an organic compound with the molecular formula C29H28N2 It features a piperazine ring substituted with a phenyl group and a trityl group

Scientific Research Applications

3-Phenyl-1-trityl-piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

3-Phenyl-1-trityl-piperazine can cause skin irritation and serious eye damage. It is harmful if swallowed or in contact with skin. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions of 3-Phenyl-1-trityl-piperazine research could focus on the recent methods for the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Biochemical Analysis

Biochemical Properties

3-Phenyl-1-trityl-piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can induce apoptosis, a process of programmed cell death, by activating the intrinsic mitochondrial signaling pathway . This compound also affects the expression of various genes involved in cell cycle regulation and apoptosis, thereby altering cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage. The threshold for these adverse effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and mitochondria, where it can interact with various biomolecules . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-trityl-piperazine typically involves the reaction of piperazine with trityl chloride and phenyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms in the piperazine ring attack the electrophilic carbon atoms in the trityl chloride and phenyl bromide, respectively.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperazine ring.

    Reduction: Reduction reactions can target the aromatic rings, potentially leading to hydrogenation of the phenyl and trityl groups.

    Substitution: The compound can participate in substitution reactions, where the phenyl or trityl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Halogenated reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Hydrogenated derivatives with reduced aromaticity.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    1-Phenylpiperazine: Similar structure but lacks the trityl group.

    1-Tritylpiperazine: Similar structure but lacks the phenyl group.

    3-Phenylpiperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness: 3-Phenyl-1-trityl-piperazine is unique due to the presence of both phenyl and trityl groups on the piperazine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-phenyl-1-tritylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2/c1-5-13-24(14-6-1)28-23-31(22-21-30-28)29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYYXDPIMIYMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587593
Record name 3-Phenyl-1-(triphenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-28-1
Record name 3-Phenyl-1-(triphenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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